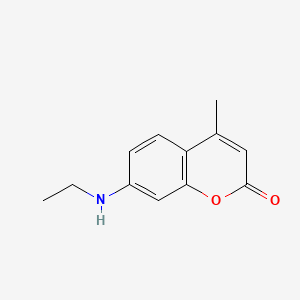

7-(Ethylamino)-4-methylcoumarin

Übersicht

Beschreibung

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-, also known as 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

The exact mass of the compound 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Adrenolytische Aktivität

7-(Ethylamino)-4-methylcoumarin: wurde auf seine potenzielle adrenolytische Aktivität untersucht, die sich auf die Fähigkeit bezieht, adrenerge Rezeptoren zu blockieren. Diese Eigenschaft ist bedeutend bei der Entwicklung von Behandlungen für Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Herzinsuffizienz {svg_1}. Die Fähigkeit der Verbindung, an α1- und β1-Adrenozeptoren zu binden, macht sie zu einem Kandidaten für weitere pharmakologische Untersuchungen.

Kolorimetrische Detektion von Uran

Die Verbindung wurde bei der Synthese von Schiff-Basen verwendet, die für ihre kolorimetrischen Analysefähigkeiten bekannt sind. Speziell This compound-Derivate haben sich als vielversprechend als Liganden für den kolorimetrischen Nachweis von Uran in Wasser erwiesen, was seine Bedeutung für die Umweltüberwachung und -sicherheit hervorhebt {svg_2}.

Fluoreszierende Bildgebung und Sensibilisatoren

Aufgrund seiner photophysikalischen Eigenschaften wird This compound bei der Entwicklung von Photosensibilisatoren für die Photodynamische Therapie (PDT) und die fluoreszierende Bildgebung von Krebs eingesetzt. Seine Fähigkeit zu fluoreszieren macht es zu einem wertvollen Werkzeug in der medizinischen Diagnostik und Behandlung {svg_3}.

Flüssigkristallanzeigen

This compound: findet Anwendung im Bereich der Displaytechnologie. Seine Verwendung in Flüssigkristall-/Plasma-/Braunglasröhren-Displays basiert auf seinen lumineszierenden Eigenschaften, die für die Erstellung von hochwertigen visuellen Displays unerlässlich sind {svg_4}.

Farbstofflaser

Die starke Fluoreszenz der Verbindung hat sie zu einem Kandidaten für den Einsatz in Farbstofflasern gemacht. Farbstofflaser sind abstimmbar und können in verschiedenen Anwendungen eingesetzt werden, von der medizinischen Diagnostik bis hin zur hochauflösenden Spektroskopie {svg_5}.

Solarzellen

Forscher haben die Verwendung von This compound in Solarzellen untersucht. Seine photophysikalischen Eigenschaften können zur Effizienz der Lichtabsorption und -umwandlung in photovoltaischen Geräten beitragen {svg_6}.

Optische Filter

Die einzigartigen Absorptionseigenschaften von This compound machen es für den Einsatz in optischen Filtern geeignet. Diese Filter können verwendet werden, um Licht unterschiedlicher Wellenlängen selektiv durchzulassen, was in der Fotografie, Astronomie und wissenschaftlichen Forschung entscheidend ist {svg_7}.

Doppellemission in Lösungsmitteln

Studien haben gezeigt, dass This compound in verschiedenen Lösungsmitteln eine Doppellemission zeigt, wenn es mit einem Stickstofflaser angeregt wird. Diese Eigenschaft ist wichtig, um die Auswirkungen der Lösungsmittelpolarität auf die Fluoreszenz zu verstehen und hat Auswirkungen auf die Entwicklung neuer fluoreszierender Materialien {svg_8}.

Biologische Aktivität

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-, commonly referred to as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of compounds known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

- Molecular Formula : CHNO

- Molecular Weight : 203.24 g/mol

- CAS Registry Number : Not explicitly provided in the search results but related compounds have been documented.

The biological activity of 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- is attributed to its ability to interact with various biological targets. Research indicates that coumarin derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s disease .

Antioxidant Activity

Coumarins exhibit significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The antioxidant potential of 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- has been evaluated through various assays, demonstrating its efficacy in protecting cells from oxidative damage.

Anticancer Activity

Several studies have highlighted the anticancer properties of coumarin derivatives. For instance, derivatives similar to 2H-1-Benzopyran-2-one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of tumor cells by interfering with cell cycle progression and promoting programmed cell death .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Coumarin derivatives have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on Acetylcholinesterase Inhibition :

- Antifilarial Activity :

- Molecular Docking Studies :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

7-(ethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-9-4-5-10-8(2)6-12(14)15-11(10)7-9/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNIKUTWXUODJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067417 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28821-18-3 | |

| Record name | 7-(Ethylamino)-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the presence of oxygen affect Coumarin 445 during photodegradation?

A2: Research indicates that oxygen plays a significant role in the photodegradation of Coumarin 445 when exposed to 350 nm light []. Specifically, the presence of oxygen leads to the formation of photoproducts, including 7-ethylamino-4-methylcoumarin (C-445) through a monodealkylation process. This degradation pathway is less pronounced in oxygen-free environments, highlighting the impact of oxygen on the stability of Coumarin 445 [].

Q2: How does solvent polarity influence the fluorescence properties of Coumarin 445?

A3: The fluorescence behavior of Coumarin 445 is sensitive to solvent polarity, particularly under high-power laser excitation []. Studies reveal that Coumarin 445 exhibits dual amplified spontaneous emission (ASE) bands in specific solvents under these conditions. This phenomenon is attributed to the formation of "superexciplexes," where two excited dye molecules interact with a solvent molecule, leading to distinct ASE bands originating from intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) states [].

Q3: Can Coumarin 445 be encapsulated within nanoparticles, and what are the potential benefits?

A4: Yes, researchers have successfully encapsulated Coumarin 445 within silica nanoparticles to create dye-silica core-shell nanoparticles (DSCSNPs) []. This encapsulation offers several potential benefits, including enhanced stability, improved water solubility, and the ability to tailor the particle size and surface properties for specific applications []. These DSCNPs could find utility in various fields, such as bioimaging, sensing, and drug delivery.

Q4: What analytical techniques are commonly employed to characterize Coumarin 445 and its derivatives?

A5: Various analytical techniques are crucial for characterizing Coumarin 445 and related compounds. Researchers often utilize techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), and Dynamic Light Scattering (DLS) to study the size, morphology, and structural properties of Coumarin 445-containing materials []. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is valuable for separating and quantifying Coumarin 445 and its degradation products, providing insights into its stability and degradation pathways [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.